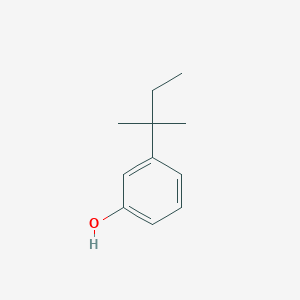
3-Tert-pentylphenol
Cat. No. B8516685
M. Wt: 164.24 g/mol
InChI Key: ZVUDLZCSBFUWEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07259266B2
Procedure details


To a solution of 1-methoxy-3-tert-pentylbenzene (3.22 g, 18.1 mmoles) in 100 mL of DCM stirring in −78° C. bath was added dropwise 2.14 mL (5.68 g) of BBr3. The mixture was stirred while warming to room temperature. After 3 h, ice was added, and the organic layer separated, dried over Na2SO4, filtered and evaporated affording 3-tert-pentylphenol, 2.77 g, as an oil.



Name
Identifiers


|
REACTION_CXSMILES
|
C[O:2][C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([C:9]([CH2:12][CH3:13])([CH3:11])[CH3:10])[CH:4]=1.B(Br)(Br)Br>C(Cl)Cl>[C:9]([C:5]1[CH:4]=[C:3]([OH:2])[CH:8]=[CH:7][CH:6]=1)([CH2:12][CH3:13])([CH3:10])[CH3:11]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
3.22 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=CC(=CC=C1)C(C)(C)CC
|
|
Name
|
|
|
Quantity
|
2.14 mL
|
|
Type
|
reactant
|
|
Smiles
|
B(Br)(Br)Br
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
ice was added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the organic layer separated
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
